molecular formula C20H18ClN3O2S B2422999 3-[(2-chlorophenyl)methyl]-7-(pyrrolidine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one CAS No. 422273-48-1

3-[(2-chlorophenyl)methyl]-7-(pyrrolidine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one

Cat. No.: B2422999
CAS No.: 422273-48-1
M. Wt: 399.89
InChI Key: HIAGYQUNZCRIKF-UHFFFAOYSA-N
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Description

The compound “3-[(2-chlorophenyl)methyl]-7-(pyrrolidine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one” is a complex organic molecule. It contains several functional groups and structural features, including a quinazolinone ring, a pyrrolidine ring, a sulfanylidene group, and a chlorophenyl group .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The quinazolinone and pyrrolidine rings would contribute to the rigidity of the molecule, while the sulfanylidene group could potentially participate in tautomeric shifts .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by its functional groups. For example, the pyrrolidine ring could potentially undergo N-alkylation reactions, while the quinazolinone ring could participate in electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the polar carbonyl group and the potential for hydrogen bonding could impact its solubility .

Scientific Research Applications

Synthesis and Functionalization

  • The compound has been utilized in the synthesis of functionalized heterocyclic derivatives, particularly in the formation of 2,3-Dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one through intramolecular electrophilic cyclization (N. Kut, M. Onysko, V. Lendel, 2020).

Anti-inflammatory Applications

Potential Hypotensive Agents

Anticancer and Antibacterial Agents

Diuretic Activity

Antihistaminic Agents

  • Novel derivatives have been synthesized and tested as H1-antihistaminic agents, showing promising results in protecting animals from histamine-induced bronchospasm (V. Alagarsamy, P. Parthiban, 2012).

Antimicrobial and Antitubercular Agents

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For instance, many quinazolinone derivatives have been studied for their potential biological activities, including antiviral, anti-inflammatory, and anticancer properties .

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors, including its reactivity, potential biological activity, and the specific conditions under which it is handled .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activities .

Properties

IUPAC Name

3-[(2-chlorophenyl)methyl]-7-(pyrrolidine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O2S/c21-16-6-2-1-5-14(16)12-24-19(26)15-8-7-13(11-17(15)22-20(24)27)18(25)23-9-3-4-10-23/h1-2,5-8,11H,3-4,9-10,12H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIAGYQUNZCRIKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC3=C(C=C2)C(=O)N(C(=S)N3)CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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